4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
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Overview
Description
4-(2,4-Dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a benzyl group substituted with two methoxy groups, a nitro group, and a dihydrobenzo oxazepine core
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of anti-hiv-1 agents .
Mode of Action
It is known that similar compounds interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, often leading to changes in cellular function .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, often influenced by factors such as solubility, stability, and molecular size .
Result of Action
Similar compounds have been shown to induce a variety of effects at the molecular and cellular levels, often resulting in changes in cellular function or viability .
Action Environment
The action, efficacy, and stability of 4-[(2,4-dimethoxyphenyl)methyl]-7-nitro-2,3-dihydro-1,4-benzoxazepin-5-one can be influenced by various environmental factors. For instance, similar compounds are known to be sensitive to light, and their stability can be affected by temperature and pH . Therefore, these factors should be carefully controlled during the storage and use of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of 2,4-dimethoxybenzyl alcohol from 2,4-dimethoxybenzaldehyde through reduction reactions.
Nitration: The benzyl intermediate is then nitrated to introduce the nitro group at the desired position.
Cyclization: The nitrated intermediate undergoes cyclization with appropriate reagents to form the oxazepine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of carboxylic acids or aldehydes.
Scientific Research Applications
4-(2,4-Dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
2,4-Dimethoxybenzyl alcohol: Another intermediate used in the synthesis.
Dibenzo[b,f][1,4]oxazepines: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both methoxy and nitro groups, along with the oxazepine ring, makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(2,4-dimethoxyphenyl)methyl]-7-nitro-2,3-dihydro-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-24-14-5-3-12(17(10-14)25-2)11-19-7-8-26-16-6-4-13(20(22)23)9-15(16)18(19)21/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYRVWIKQHUWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCOC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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